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Compound of Interest

Compound Name: Methyl 5-bromo-4-methylpicolinate

Cat. No.: B1527124

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

Methyl 5-bromo-4-methylpicolinate, identified by CAS number 886365-06-6, is a strategically
important heterocyclic building block in modern organic synthesis and medicinal chemistry.[1]
Its substituted pyridine core, featuring a bromine atom, a methyl group, and a methyl ester,
presents a unique combination of reactive sites. This guide provides an in-depth analysis of its
physicochemical properties, synthesis, reactivity, and critical applications, particularly its role as
a key intermediate in the development of active pharmaceutical ingredients (APIs). The
strategic positioning of the bromo and methyl groups allows for diverse chemical
transformations, making it a valuable scaffold for generating molecular diversity in drug
discovery programs.[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is
foundational for its effective use in synthesis.

Key Properties

The essential properties of Methyl 5-bromo-4-methylpicolinate are summarized below,
compiled from various chemical suppliers and databases.[3][4][5]
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Property Value Source(s)
CAS Number 886365-06-6 [31[4]
Molecular Formula CsHsBrNO:2 [31[4]
Molecular Weight 230.06 g/mol [4]

methyl 5-bromo-4-
IUPAC Name o [4]
methylpyridine-2-carboxylate

Physical Form Solid
Purity Typically 296-97% [3]
Storage Temperature Room Temperature

Spectroscopic Signature (Predicted)

While specific spectra for this exact compound are not readily available in public databases, a
predicted *H NMR spectrum is invaluable for reaction monitoring and quality control. Based on
established principles of NMR spectroscopy, the following chemical shifts can be anticipated:

e 1H NMR (400 MHz, CDCl3):
o 0 ~8.5ppm (s, 1H, H-6)
o 6 ~8.0 ppm (s, 1H, H-3)
o 0 ~3.9 ppm (s, 3H, -OCHs)
o 0 ~2.5ppm (s, 3H, Ar-CHs)

e Scientist's Note: The two aromatic protons are expected to appear as singlets due to the lack
of ortho or meta coupling partners. Verifying the absence of coupling and the presence of the
two methyl singlets at their expected shifts provides a strong confirmation of the structure.
For unambiguous assignment, 2D NMR techniques like COSY and HMBC would be
employed.[6]

Synthesis and Mechanistic Considerations
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The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While specific,
peer-reviewed synthetic procedures for Methyl 5-bromo-4-methylpicolinate are not widely
published, a plausible and logical synthetic route can be extrapolated from known
transformations of pyridine derivatives.

A common strategy involves the functionalization of a pre-existing pyridine ring. A potential
route could start from 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation,
esterification, and diazotization/hydrolysis steps.[7] However, a more direct approach, often
employed in industrial settings, is the regioselective bromination of a suitable precursor.

lllustrative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a commercially
available picolinic acid derivative.

Synthesis of Methyl 5-bromo-4-methylpicolinate

(Methyl 4-methylpico|inate)

Oxidation
(m-CPBA or H202/AcOH)

(Methyl 4-methylpicolinate N-oxide)

Electrophilic Bromination
(NBS or Brz2)
Directs to C5

G/Iethyl 5-bromo-4-methylpicolinate N-oxida

Deoxygenation
(PCls or PPhs)

Methyl 5-bromo-4-methylpicolinate
(CAS 886365-06-6)
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Caption: A plausible synthetic route to Methyl 5-bromo-4-methylpicolinate.

Mechanistic Insight & Experimental Protocol

Step 1: N-Oxidation

o Causality: The direct electrophilic bromination of methyl 4-methylpicolinate is challenging due
to the deactivating effect of the ester group and the pyridine nitrogen. Converting the pyridine
to its N-oxide derivative electronically enriches the ring, particularly at the 2- and 4- (and 6-)
positions, making it more susceptible to electrophilic attack.

Step 2: Regioselective Bromination

o Causality: The N-oxide group strongly directs incoming electrophiles. In this case,
bromination is directed to the position para to the N-oxide (C5), away from the existing
methyl group at C4. N-Bromosuccinimide (NBS) is a common, safer alternative to liquid
bromine for this transformation.

Step 3: Deoxygenation

» Causality: The final step is the removal of the N-oxide to restore the pyridine ring. Reagents
like phosphorus trichloride (PClIs) or triphenylphosphine (PPhs) are effective for this
reduction.

Protocol: lllustrative Synthesis via N-Oxide Intermediate

e Materials: Methyl 4-methylpicolinate, m-Chloroperoxybenzoic acid (m-CPBA),
Dichloromethane (DCM), N-Bromosuccinimide (NBS), Acetonitrile, Phosphorus trichloride
(PCIs).

o Step 1: Oxidation: Dissolve Methyl 4-methylpicolinate (1.0 eq) in DCM. Cool to 0 °C. Add m-
CPBA (1.2 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room
temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with
agueous sodium thiosulfate solution and extract the product.
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» Step 2: Bromination: Dissolve the resulting N-oxide (1.0 eq) in acetonitrile. Add NBS (1.1 eq)
and heat the mixture to 50-60 °C for 2-4 hours. Monitor by TLC. After cooling, remove the
solvent under reduced pressure and purify the crude product.

o Step 3: Deoxygenation: Dissolve the bromo N-oxide (1.0 eq) in DCM and cool to 0 °C. Add
PCls (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
Carefully quench the reaction with ice-water and neutralize with aqueous sodium
bicarbonate. Extract the final product, dry over anhydrous sodium sulfate, and purify by
column chromatography.

Applications in Drug Discovery & Organic Synthesis

The true value of Methyl 5-bromo-4-methylpicolinate lies in its utility as a versatile
intermediate. The bromine atom at the C5 position is a key functional handle for introducing
molecular complexity via cross-coupling reactions.[1][8]

Role as a Key Building Block

This compound serves as a critical precursor for creating more complex molecules, particularly
APIs. The pyridine scaffold is a "privileged structure™ in medicinal chemistry, frequently found in
drugs targeting a wide range of diseases.[1][2] The specific substitution pattern of this molecule
allows chemists to build out complexity in a controlled manner.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are
fundamental for C-C and C-N bond formation.[9]

e Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block.
It allows for the formation of a new carbon-carbon bond by coupling the pyridine core with an
aryl or heteroaryl boronic acid or ester.[10][11] This is a primary method for constructing
biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

o Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond,
allowing for the introduction of various amine groups at the C5 position.

e Sonogashira Coupling: This allows for the introduction of alkyne functionalities.
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The following diagram illustrates the central role of Methyl 5-bromo-4-methylpicolinate in
these key transformations.

Inputs
P Outputs
Aryl/Heteroaryl ) '
Boronic Acid Suzuki Coupling Biaryl Product
R-B(OH)2 [Pd Catalyst, Base] (C-C Bond Formed)

Buchwald-Hartwig
Pd Catalyst, Base

Sonogashira Coupling

Amine Methyl 5-bromo-4-methylpicolinate
R2NH (CAS 886365-06-6)
[Pd/Cu Catalysts, Base
Terminal Alkyne Alkynyl Product
R-C=CH (C-C Bond Formed)

Aryl Amine Product
(C-N Bond Formed)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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